An In-Depth Technical Guide to 6-Methylaminohexanoic Acid Tert-Butyl Ester: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 6-Methylaminohexanoic Acid Tert-Butyl Ester: Properties, Synthesis, and Applications
Introduction and Strategic Importance
6-Methylaminohexanoic acid tert-butyl ester is a bifunctional organic molecule of significant interest to researchers and developers in the pharmaceutical and chemical synthesis sectors. As a derivative of 6-aminohexanoic acid, it incorporates a six-carbon aliphatic backbone, which can function as a flexible linker in more complex molecules. Its strategic value lies in the orthogonal reactivity of its two key functional groups: a secondary amine (the methylamino group) and a sterically hindered tert-butyl ester.
The tert-butyl ester serves as a robust protecting group for the carboxylic acid, masking its reactivity. This group is stable under a wide range of nucleophilic and basic conditions, allowing for selective chemical transformations at the nitrogen atom. Subsequently, the ester can be selectively removed under acidic conditions to liberate the free carboxylic acid for further conjugation or modification. This "protect-modify-deprotect" strategy is a cornerstone of modern organic synthesis, making this compound a valuable and versatile building block.
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the effective use of any chemical intermediate. While extensive data for 6-methylaminohexanoic acid tert-butyl ester is not centrally cataloged, its properties can be reliably predicted and are analogous to its close structural relative, tert-butyl 6-aminohexanoate.
Table 1: Chemical and Physical Properties
| Property | Value | Source/Rationale |
| IUPAC Name | tert-butyl 6-(methylamino)hexanoate | --- |
| Synonyms | N-Methyl-6-aminohexanoic acid t-butyl ester | --- |
| CAS Number | 2839158-31-3 (for hydrochloride salt) | |
| Molecular Formula | C₁₁H₂₃NO₂ | Calculated |
| Molecular Weight | 201.31 g/mol | Calculated |
| Appearance | Expected to be a liquid or low-melting solid | Analogy to similar compounds[1] |
| Boiling Point | Not specified; predicted to be slightly higher than the 74 °C @ 1 Torr of the non-methylated analog | Based on tert-butyl 6-aminohexanoate[2] |
| Density | Not specified; predicted to be ~0.9 g/cm³ | Based on tert-butyl 6-aminohexanoate[2] |
| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate, Methanol). Low solubility in water. | General principle for esters |
| pKa (Amine) | ~10.5 - 11.0 (Conjugate Acid) | Predicted for a secondary alkyl amine |
Spectroscopic Data Interpretation
For unequivocal identification, spectroscopic analysis is essential. The expected spectral features are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum would be characterized by several key signals. A large singlet at approximately δ 1.45 ppm, integrating to 9 hydrogens, corresponds to the magnetically equivalent protons of the tert-butyl group.[3] A singlet or sharp peak at ~δ 2.4 ppm would represent the 3 protons of the N-methyl group. The methylene protons along the hexanoate chain would appear as multiplets between δ 1.3 and 2.7 ppm.[3] The proton of the secondary amine (N-H) would likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The carbonyl carbon of the ester would be observed downfield, typically in the range of δ 172-174 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would produce strong signals around δ 80 ppm and δ 28 ppm, respectively. The N-methyl carbon would appear around δ 30-35 ppm, with the remaining aliphatic carbons of the hexanoate chain appearing between δ 25-50 ppm.
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IR (Infrared) Spectroscopy : A strong, sharp absorption band between 1730-1740 cm⁻¹ is indicative of the C=O (ester carbonyl) stretch. A band in the region of 3300-3400 cm⁻¹ would correspond to the N-H stretch of the secondary amine. The C-H stretching vibrations of the aliphatic and methyl groups would be prominent in the 2850-2980 cm⁻¹ region.
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Mass Spectrometry (MS) : In electron ionization (EI) or electrospray ionization (ESI), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 201 or 202, respectively. A characteristic fragmentation pattern would be the loss of isobutylene (56 Da) from the parent ion, resulting in a prominent peak corresponding to the free carboxylic acid.
Synthesis, Reactivity, and Mechanistic Insights
The utility of 6-methylaminohexanoic acid tert-butyl ester is defined by its synthesis and subsequent reactivity, particularly the strategic cleavage of the ester group.
Caption: Chemical Structure of 6-Methylaminohexanoic acid tert-butyl ester.
Synthesis Pathways
There are two primary retrosynthetic approaches to this molecule:
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Esterification of N-methylated Acid : The most direct route involves the esterification of commercially available 6-(methylamino)hexanoic acid. Due to the steric hindrance of the tert-butyl group, standard Fischer esterification is inefficient. A more effective method is the reaction of the carboxylic acid with isobutylene gas or tert-butyl acetate under strong acidic catalysis (e.g., H₂SO₄ or HClO₄).
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N-Methylation of Amino Ester : An alternative strategy begins with the readily available tert-butyl 6-aminohexanoate.[1][2][4] The primary amine can be selectively monomethylated using reagents such as methyl iodide or dimethyl sulfate, often in the presence of a mild base to neutralize the acid byproduct. Care must be taken to avoid over-alkylation to the quaternary ammonium salt.
Reactivity Profile: The Art of Deprotection
The core utility of the tert-butyl ester lies in its selective removal under acidic conditions. This process is mechanistically favored due to the formation of the highly stable tertiary carbocation (tert-butyl cation).
The reaction is typically performed using strong acids such as trifluoroacetic acid (TFA), often in a non-nucleophilic solvent like dichloromethane (DCM).[5] The mechanism involves protonation of the ester carbonyl, followed by cleavage of the alkyl-oxygen bond to release the carboxylic acid and the tert-butyl cation. The cation is then quenched by a counter-ion or scavenged by other species in the reaction mixture.
Caption: Workflow for Acid-Catalyzed Deprotection of the Tert-Butyl Ester.
Applications in Drug Development and Research
The unique structure of this compound makes it an ideal linker and building block in medicinal chemistry.
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Prodrug Development : The tert-butyl ester can be used to create prodrugs of acidic parent molecules, improving their pharmacokinetic properties such as membrane permeability and metabolic stability. Upon entering a specific physiological environment, the ester can be cleaved to release the active drug.
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Peptide and Peptidomimetic Synthesis : In the synthesis of complex peptides or peptidomimetics, this molecule can be incorporated to introduce a flexible, non-natural amino acid linker. The tert-butyl ester protects the C-terminus while the N-methyl amine can be coupled to the growing peptide chain.
-
Linker for Conjugate Molecules : The hexanoic acid chain provides a six-carbon spacer, which is often used in the design of linkers for antibody-drug conjugates (ADCs) or PROTACs. The length and flexibility of the linker are critical for ensuring the proper positioning and activity of the conjugated molecules.
Experimental Protocol: Acid-Catalyzed Deprotection with TFA
This protocol describes a standard laboratory procedure for the cleavage of the tert-butyl ester to yield the free carboxylic acid as its TFA salt.
Materials:
-
6-Methylaminohexanoic acid tert-butyl ester (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask with stir bar
-
Rotary evaporator
Procedure:
-
Dissolution : Dissolve the 6-methylaminohexanoic acid tert-butyl ester in anhydrous DCM (approx. 0.1 M solution) in a clean, dry round-bottom flask.
-
Rationale: DCM is an inert solvent that effectively dissolves the substrate and is easily removed. Anhydrous conditions prevent unwanted side reactions.
-
-
Acid Addition : Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Rationale: The reaction is often exothermic, and cooling prevents potential side reactions. TFA is a strong, volatile acid that effectively catalyzes the deprotection.
-
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.
-
Rationale: Monitoring ensures the reaction goes to completion without unnecessary degradation of the product.
-
-
Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. This will remove the DCM and excess TFA.
-
Rationale: This is a simple and effective method for isolating the non-volatile product salt from the volatile reagents.
-
-
Isolation : The resulting residue is the 6-methylaminohexanoic acid, typically as its trifluoroacetate salt. It can be used directly in the next step or further purified by trituration with a non-polar solvent like diethyl ether to precipitate the salt as a solid.
Safety and Handling Precautions:
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Always work in a well-ventilated fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Trifluoroacetic acid (TFA) is highly corrosive and volatile. Handle with extreme care.
-
Dichloromethane (DCM) is a suspected carcinogen. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
- Suzuki, Y., Tanaka, H., Oshiki, T., Takai, K., & Fujita, T. (2006). Titanium and Zirconium Complexes with Non-Salicylaldimine-Type Imine–Phenoxy Chelate Ligands: Syntheses, Structures, and Olefin Polymerization Behavior.
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Tert-butyl 6-aminohexanoate | C10H21NO2 | CID 10750089. (n.d.). PubChem. Retrieved April 4, 2026, from [Link]
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Scheme 1. Synthesis of the NDI moiety. (A) tert-Butyl 6-aminohexanoate,... (n.d.). ResearchGate. Retrieved April 4, 2026, from [Link]
Sources
- 1. tert-Butyl 6-aminohexanoate | 5514-98-7 [sigmaaldrich.com]
- 2. tert-butyl 6-aminohexanoate CAS#: 5514-98-7 [m.chemicalbook.com]
- 3. tert-butyl 6-aminohexanoate(5514-98-7) 1H NMR [m.chemicalbook.com]
- 4. Tert-butyl 6-aminohexanoate | C10H21NO2 | CID 10750089 - PubChem [pubchem.ncbi.nlm.nih.gov]
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